Podocarpusflavone A

Übersicht

Beschreibung

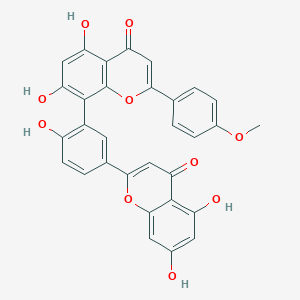

Podocarpusflavon A ist eine natürlich vorkommende Biflavonoidverbindung, die in verschiedenen Pflanzenarten vorkommt, darunter auch in der Familie der Podocarpaceae. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen erhebliche Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Podocarpusflavone A has been extensively studied for its diverse biological activities and potential therapeutic applications. Some of the key areas of research include:

Wirkmechanismus

Podocarpusflavone A is a biflavone compound that has been found to have diverse biological activities . This article will cover its target of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to primarily target Fyn/Stat3 signaling pathway . Fyn is a member of the Src family kinases, which are essential in cell growth, migration, and invasion . Stat3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting the activation of Fyn and weakening the level of phosphorylation of Stat3 . This indicates that this compound may alleviate the process of fibrosis by the Fyn/Stat3 signaling pathway . It also inhibits DNA topoisomerase I, which is an enzyme that alters the supercoiled state of DNA during transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Fyn/Stat3 signaling pathway . By inhibiting this pathway, this compound can retard the infiltration of macrophages and the aberrant deposition of ɑ-SMA, Col1a1, and fibronectin . These changes can ameliorate the process of fibrosis in TGF-β1-stimulated renal tubular epithelial cells and inflammation in LPS-induced RAW264.7 cells .

Pharmacokinetics

It is known that the bioavailability of flavonoids can be influenced by factors such as solubility, stability, and metabolism .

Result of Action

This compound has been found to exert renoprotective effects by retarding the infiltration of macrophages and the aberrant deposition of ɑ-SMA, Col1a1, and fibronectin . It also has moderated anti-proliferative activity and induces cell apoptosis in MCF-7 cells . These results suggest that this compound could be developed into an anti-tumor agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in different solvents can affect its bioavailability . .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Podocarpusflavon A beinhaltet typischerweise die Verwendung der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) zur Trennung und Reinigung von Flavonoiden aus Naturprodukten . Auch konventionelle Methoden wie Flüssig-Flüssig-Extraktion, Säulenchromatographie (Kieselgel-Säule, Polyamid-Säule, Sephadex-Säule) und makroporöse Harze werden eingesetzt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Podocarpusflavon A ist nicht gut dokumentiert, aber sie beinhaltet wahrscheinlich die Extraktion und Reinigung aus pflanzlichen Quellen unter Verwendung der oben genannten chromatographischen Verfahren. Die Skalierbarkeit dieser Verfahren für die industrielle Produktion ist Gegenstand laufender Forschung.

Chemische Reaktionsanalyse

Arten von Reaktionen

Podocarpusflavon A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften in verschiedenen Kontexten zu untersuchen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Podocarpusflavon A verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Zielprodukt ab .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Podocarpusflavon A gebildet werden, sind verschiedene Derivate, die eine verbesserte biologische Aktivität aufweisen. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Podocarpusflavon A wurde ausgiebig auf seine vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht. Zu den wichtigsten Forschungsbereichen gehören:

Wirkmechanismus

Podocarpusflavon A übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus. Einer der primären Mechanismen beinhaltet die Hemmung des Fyn/Stat3-Signalwegs, der eine entscheidende Rolle beim Fortschreiten der Nierenfibrose spielt . Zusätzlich hemmt die Verbindung die RNA-abhängige RNA-Polymerase NS5 des Dengue-Virus und Kathepsin B, was zu ihren antiviralen und krebshemmenden Aktivitäten beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Podocarpusflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Podocarpusflavon A gehört zu einer größeren Gruppe von Biflavonoiden, zu denen Verbindungen wie Amentoflavon, Hinokiflavan und Ginkgetin gehören . Im Vergleich zu diesen ähnlichen Verbindungen weist Podocarpusflavon A einzigartige biologische Aktivitäten auf, insbesondere seine Fähigkeit, den Fyn/Stat3-Signalweg zu hemmen, und seine potenziellen therapeutischen Anwendungen bei Nierenfibrose .

Liste ähnlicher Verbindungen

- Amentoflavon

- Hinokiflavan

- Ginkgetin

- Isoginkgetin

- Bilobetin

Podocarpusflavon A zeichnet sich durch seine spezifischen molekularen Zielstrukturen und Signalwege aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht.

Eigenschaften

IUPAC Name |

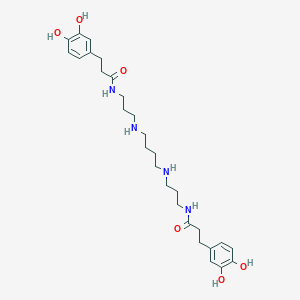

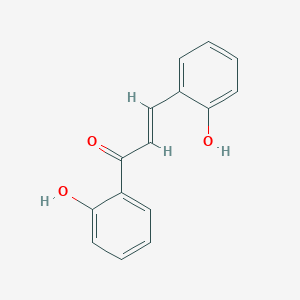

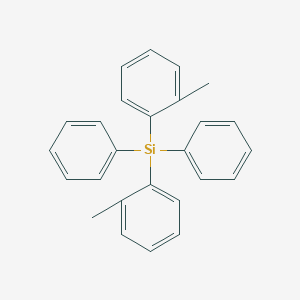

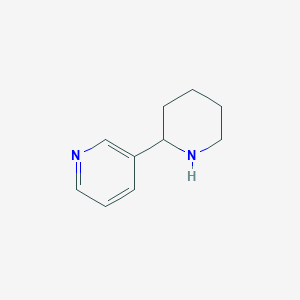

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While research is ongoing, Podocarpusflavone A has demonstrated inhibitory activity against various targets. Notably, it has shown potent inhibition against dengue virus RNA-dependent RNA polymerase (DV-NS5 RdRp) [], human topoisomerase II alpha [], and Fyn/Stat3 signaling pathway []. It has also exhibited anti-thrombotic effects in silico []. Further research is needed to fully elucidate its mechanisms in different contexts.

A: Depending on the target, downstream effects vary. For instance, inhibition of DV-NS5 RdRp hinders viral replication [], while inhibition of human topoisomerase II alpha is linked to anticancer properties []. Suppressing the Fyn/Stat3 signaling pathway can ameliorate renal fibrosis in obstructive nephropathy [].

A: this compound has the molecular formula C31H20O10 [] and a molecular weight of 552.5 g/mol.

A: Structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). NMR data, particularly 1D and 2D NMR, are crucial for determining the compound's structure []. MS analysis provides information about the molecular weight and fragmentation pattern, aiding in confirmation of the molecular formula [].

A: While specific studies on the stability of this compound under different conditions are limited in the provided research, its isolation from various plant sources suggests a degree of natural stability [, , , , , , , ]. Further research is needed to investigate its stability profile under controlled conditions (temperature, pH, light) relevant to potential applications.

ANone: The provided research doesn't specifically mention catalytic properties of this compound. Its activity is primarily attributed to binding and inhibiting specific targets rather than catalyzing reactions.

A: Yes, this compound has been investigated using in silico tools such as PASS prediction and molecular docking. PASS prediction suggested potential for thrombolytic activity []. Molecular docking studies revealed favorable binding interactions with targets like human topoisomerase II alpha [] and Leishmanolysin (gp63) from Leishmania panamensis [].

ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Detailed investigations regarding these aspects are limited in the current literature. Further research is needed to comprehensively address these important areas.

ANone: Key milestones include:

- Isolation and identification: this compound was first isolated and characterized from Podocarpus macrophylla [].

- Diverse natural sources: Its presence has been reported in various plant species, highlighting its widespread occurrence [, , , , , , , ].

- Biological activity exploration: Research has revealed diverse biological activities, including antiviral [], anticancer [, ], anti-inflammatory [], and potential anti-thrombotic effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

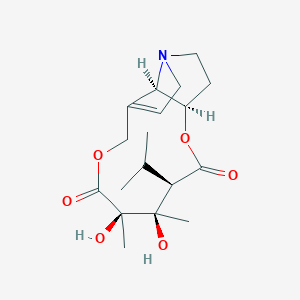

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)